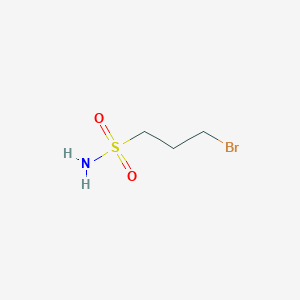
3-Bromopropane-1-sulfonamide
概要
説明
3-Bromopropane-1-sulfonamide is an organosulfur compound with the molecular formula C3H8BrNO2S and a molecular weight of 202.07 g/mol . It is characterized by the presence of a bromine atom attached to the third carbon of a propane chain, which is further connected to a sulfonamide group. This compound is commonly used in various chemical reactions and has significant applications in scientific research.
作用機序
Target of Action
3-Bromopropane-1-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including this compound, inhibit the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme is involved in the synthesis of folic acid. By inhibiting DHPS, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of DHPS disrupts the folic acid synthesis pathway in bacteria . Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA. Therefore, the inhibition of folic acid synthesis by sulfonamides leads to a decrease in DNA synthesis, which in turn inhibits bacterial growth and reproduction .
Pharmacokinetics
Sulfonamides generally have high gastrointestinal absorption, indicating that they can be effectively absorbed after oral administration .
Result of Action
The inhibition of folic acid synthesis by this compound leads to a decrease in bacterial DNA synthesis. This results in the inhibition of bacterial growth and reproduction, thereby exerting an antibacterial effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sulfonamides in the aquatic environment can lead to the development of antimicrobial resistance, posing serious threats to ecosystems and human health . Furthermore, the physicochemical properties of the environment, such as pH and temperature, can affect the stability and activity of the compound .
生化学分析
Biochemical Properties
3-Bromopropane-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with sulfonamide-sensitive enzymes, such as dihydropteroate synthase, which is involved in the folate synthesis pathway. The interaction between this compound and dihydropteroate synthase inhibits the enzyme’s activity, leading to a disruption in folate synthesis. This inhibition is crucial for its antibacterial properties, as it prevents the growth and proliferation of bacteria by hindering their ability to synthesize essential folate derivatives .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the MAPK pathway. This activation results in altered gene expression, including the upregulation of genes involved in antioxidant defense mechanisms. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and overall cellular energy levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with specific biomolecules. For example, it binds to the active site of dihydropteroate synthase, inhibiting its activity and preventing the synthesis of folate derivatives. This binding interaction is facilitated by the bromine atom in the compound, which forms a covalent bond with the enzyme’s active site residues. Additionally, this compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term exposure to the compound in in vitro or in vivo studies has been associated with cumulative cellular damage, including increased oxidative stress and mitochondrial dysfunction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit bacterial growth. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Studies in animal models have shown that high doses of this compound can lead to significant neurological deficits, such as impaired motor function and cognitive decline. Additionally, high doses can cause liver damage, characterized by elevated liver enzymes and histopathological changes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase I metabolism, the compound undergoes oxidation, reduction, and hydrolysis reactions, primarily mediated by cytochrome P450 enzymes. These reactions introduce or unmask functional groups, increasing the compound’s hydrophilicity. In phase II metabolism, this compound undergoes conjugation reactions with molecules such as glucuronic acid, sulfate, and glutathione, further enhancing its solubility and facilitating its excretion from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, such as organic anion transporters and multidrug resistance-associated proteins. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues is also influenced by its lipophilicity, with higher accumulation observed in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it exerts its effects on mitochondrial function and energy production. Additionally, the compound can be targeted to the nucleus, where it can influence gene expression by interacting with nuclear proteins and transcription factors .
準備方法
Synthetic Routes and Reaction Conditions: 3-Bromopropane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 3-bromopropanol with sulfonamide under suitable conditions . Another method includes the use of sulfonyl chlorides and amines, where the sulfonyl chloride reacts with an amine to form the sulfonamide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the efficiency of sulfonamide synthesis .
化学反応の分析
Types of Reactions: 3-Bromopropane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, amines, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted sulfonamides, depending on the nucleophile used.
Oxidation and Reduction: Products include sulfonic acids and reduced sulfonamides.
科学的研究の応用
3-Bromopropane-1-sulfonamide has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
類似化合物との比較
3-Chloropropane-1-sulfonamide: Similar structure but with a chlorine atom instead of bromine.
3-Iodopropane-1-sulfonamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 3-Bromopropane-1-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chlorine and iodine analogs . The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions .
特性
IUPAC Name |
3-bromopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BrNO2S/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOYUUWBYQOIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88496-95-1 | |
| Record name | 3-bromopropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


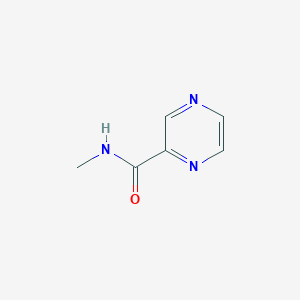

![Carbamic acid, [(1r,3r)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester (9ci)](/img/structure/B3293078.png)

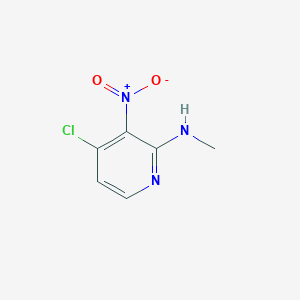
![2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B3293097.png)
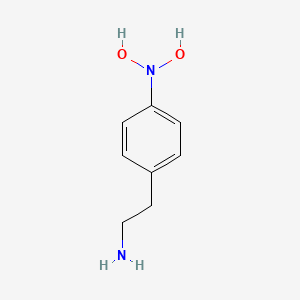
![[1-(4-Methylbenzyl)pyrrolidin-2-yl]methanol](/img/structure/B3293110.png)

![Methyl 3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B3293146.png)


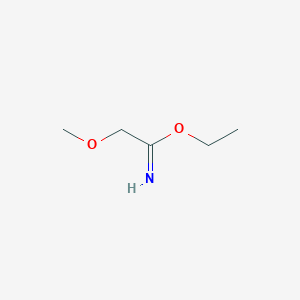
![n-Methyl-2-[[3-[(1e)-2-(2-pyridinyl)ethenyl]-1-(tetrahydro-2h-pyran-2-yl)-1h-indazol-6-yl]thio]benzamide](/img/structure/B3293175.png)
